Methyl 4-amino-3-(2-fluorophenyl)-1,2-thiazole-5-carboxylate

Catalog No.
S923697
CAS No.
1468470-94-1
M.F
C11H9FN2O2S
M. Wt
252.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-amino-3-(2-fluorophenyl)-1,2-thiazole-5-c...

CAS Number

1468470-94-1

Product Name

Methyl 4-amino-3-(2-fluorophenyl)-1,2-thiazole-5-carboxylate

IUPAC Name

methyl 4-amino-3-(2-fluorophenyl)-1,2-thiazole-5-carboxylate

Molecular Formula

C11H9FN2O2S

Molecular Weight

252.27 g/mol

InChI

InChI=1S/C11H9FN2O2S/c1-16-11(15)10-8(13)9(14-17-10)6-4-2-3-5-7(6)12/h2-5H,13H2,1H3

InChI Key

PKOKDKIZBJAGNI-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C(=NS1)C2=CC=CC=C2F)N

Canonical SMILES

COC(=O)C1=C(C(=NS1)C2=CC=CC=C2F)N

Methyl 4-amino-3-(2-fluorophenyl)-1,2-thiazole-5-carboxylate is a chemical compound with the molecular formula C11H9FN2O2SC_{11}H_{9}FN_{2}O_{2}S and a molecular weight of approximately 252.26 g/mol. It features a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen, and is characterized by the presence of both an amino group and a carboxylate ester. The compound is often utilized in pharmaceutical research and development due to its potential biological activities and unique structural properties .

Typical of thiazole derivatives:

  • Nucleophilic Substitution Reactions: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Ester Hydrolysis: The ester functional group can undergo hydrolysis in the presence of acids or bases, yielding the corresponding acid and alcohol.
  • Condensation Reactions: The compound may also participate in condensation reactions to form larger molecules or complexes with other organic compounds.

These reactions are significant for modifying the compound for specific applications in medicinal chemistry .

Research indicates that methyl 4-amino-3-(2-fluorophenyl)-1,2-thiazole-5-carboxylate exhibits notable biological activities, including:

  • Antimicrobial Properties: Studies have shown that this compound may possess antibacterial and antifungal activities.
  • Anticancer Potential: Preliminary investigations suggest that it may inhibit certain cancer cell lines, making it a candidate for further development as an anticancer agent.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could have therapeutic implications .

The synthesis of methyl 4-amino-3-(2-fluorophenyl)-1,2-thiazole-5-carboxylate typically involves several steps:

  • Formation of Thiazole Ring: Starting materials containing carbon, nitrogen, and sulfur are reacted under controlled conditions to form the thiazole structure.
  • Introduction of Fluorophenyl Group: A substitution reaction introduces the 2-fluorophenyl moiety onto the thiazole ring.
  • Amino Group Addition: An amination reaction adds the amino group to the appropriate position on the thiazole.
  • Esterification: Finally, the carboxylic acid is converted to its methyl ester form through reaction with methanol in the presence of an acid catalyst .

Methyl 4-amino-3-(2-fluorophenyl)-1,2-thiazole-5-carboxylate has various applications in scientific research:

  • Pharmaceutical Development: It serves as a lead compound for designing new drugs targeting infections or cancer.
  • Biochemical Research: Used as a reference standard in assays to study biological pathways or enzyme functions.
  • Material Science: Potential applications in developing new materials due to its unique chemical properties .

Interaction studies involving methyl 4-amino-3-(2-fluorophenyl)-1,2-thiazole-5-carboxylate focus on its binding affinity with biological targets. These studies help elucidate its mechanism of action and potential side effects. Techniques such as:

  • Molecular Docking: Used to predict how the compound interacts with proteins or enzymes at the molecular level.
  • In Vitro Assays: Evaluate its efficacy against various cell lines to determine its pharmacological profile.

Such studies are crucial for optimizing its therapeutic potential and understanding its safety profile .

Methyl 4-amino-3-(2-fluorophenyl)-1,2-thiazole-5-carboxylate shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Methyl 4-amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylateSimilar thiazole structure; different phenyl substitutionAntimicrobialDifferent fluorine position may affect activity
Methyl 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylateThiazole ring; different position of amino and carboxylic groupsAnticancer potentialVariance in substitution alters biological profile
Methyl 5-amino-3-(phenyl)-1,2-thiazole-4-carboxylateThiazole structure; lacks fluorine substitutionAntimicrobialAbsence of fluorine may reduce efficacy

These compounds illustrate how variations in structure can lead to differences in biological activity and potential applications .

Methyl 4-amino-3-(2-fluorophenyl)-1,2-thiazole-5-carboxylate belongs to the thiazole family of heterocyclic compounds, characterized by a five-membered aromatic ring containing sulfur and nitrogen atoms. The compound’s structure features a 2-fluorophenyl substituent at the 3-position, an amino group at the 4-position, and a methyl ester group at the 5-position of the thiazole core. This arrangement confers unique electronic and steric properties, influencing its reactivity and biological activity. Thiazoles are integral to pharmaceutical chemistry due to their ability to modulate enzyme interactions, membrane permeability, and metabolic stability.

Functional GroupPositionChemical Role
2-FluorophenylC3Enhances lipophilicity and electronic effects
Amino (-NH₂)C4Hydrogen bonding, nucleophilic reactivity
Methyl ester (-COOCH₃)C5Prodrug potential, metabolic lability

Historical Development of Thiazole Chemistry

The synthesis of thiazole derivatives dates to the late 19th century, with Arthur Hantzsch pioneering the Hantzsch thiazole synthesis in 1887. This method involves the condensation of α-haloketones with thiourea derivatives, establishing a foundational route for thiazole construction. Subsequent advancements include:

  • Cook-Heilbron Synthesis: Utilizes α-aminonitriles and carbon disulfide to generate 5-aminothiazoles.
  • Gabriel Synthesis: Employs acylamino-ketones and phosphorus pentasulfide to form 2,5-disubstituted thiazoles.
  • Enzymatic Approaches: Modern methods leverage chemoenzymatic reactions for green synthesis, though yields remain moderate.

Significance in Chemical Research

Thiazole derivatives exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Methyl 4-amino-3-(2-fluorophenyl)-1,2-thiazole-5-carboxylate serves as a critical intermediate in drug discovery due to its:

  • Structural Flexibility: Enables modular derivatization for targeted bioactivity optimization.
  • Fluorine Substituent: Enhances metabolic stability and membrane penetration, a feature exploited in kinase inhibitors and CNS drugs.
  • Amino Group Reactivity: Facilitates conjugation with other pharmacophores, such as pyrazoles or coumarins, to create hybrid molecules.

Research Objectives and Scope

This review focuses on:

  • Synthetic Methodologies: Comparative analysis of traditional vs. modern routes.
  • Structural Characterization: Spectroscopic and crystallographic data validation.
  • Biological Profiling: Anticancer, antimicrobial, and enzyme-inhibitory activities.
  • Applications: Pharmaceutical intermediates, agrochemical analogs, and material science precursors.

Molecular Identity and Configuration

Molecular Formula (C₁₁H₉FN₂O₂S)

Methyl 4-amino-3-(2-fluorophenyl)-1,2-thiazole-5-carboxylate possesses the molecular formula C₁₁H₉FN₂O₂S, which reflects its heterocyclic composition containing carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur atoms [1] [2]. This formula indicates the presence of eleven carbon atoms, nine hydrogen atoms, one fluorine atom, two nitrogen atoms, two oxygen atoms, and one sulfur atom within the molecular structure [3] [1]. The molecular formula demonstrates the compound's complex heterocyclic nature, incorporating multiple functional groups within a single molecular framework [2].

Molecular Weight (252.26 g/mol)

The molecular weight of methyl 4-amino-3-(2-fluorophenyl)-1,2-thiazole-5-carboxylate is precisely determined to be 252.26 grams per mole [1] [2]. This molecular weight places the compound within the range typical for small to medium-sized organic molecules used in pharmaceutical and chemical research applications [3] [4]. The calculated molecular weight corresponds exactly to the sum of atomic masses for all constituent atoms as specified by the molecular formula [1].

International Union of Pure and Applied Chemistry Nomenclature

The systematic International Union of Pure and Applied Chemistry name for this compound is methyl 4-amino-3-(2-fluorophenyl)isothiazole-5-carboxylate [2] [5]. This nomenclature follows standard International Union of Pure and Applied Chemistry conventions for naming heterocyclic compounds, where the thiazole ring serves as the parent structure [2]. The naming system incorporates positional descriptors for each substituent: the amino group at position 4, the 2-fluorophenyl group at position 3, and the methyl carboxylate group at position 5 [2] [5].

Chemical Identification Systems

The compound is registered under Chemical Abstracts Service number 1468470-94-1, which serves as its unique identifier in chemical databases worldwide [3] [1] [6]. The Molecular Design Limited number MFCD21555154 provides additional database identification [1]. The compound's Simplified Molecular Input Line Entry System notation is COC(=O)c1snc(c1N)c1ccccc1F, which represents its molecular structure in a linear text format [1] [2]. The International Chemical Identifier Key PKOKDKIZBJAGNI-UHFFFAOYSA-N serves as a standardized digital signature for the molecular structure [2].

PropertyValue
Molecular FormulaC₁₁H₉FN₂O₂S
Molecular Weight252.26 g/mol
Chemical Abstracts Service Number1468470-94-1
International Union of Pure and Applied Chemistry Namemethyl 4-amino-3-(2-fluorophenyl)isothiazole-5-carboxylate
Simplified Molecular Input Line Entry SystemCOC(=O)c1snc(c1N)c1ccccc1F
International Chemical Identifier KeyPKOKDKIZBJAGNI-UHFFFAOYSA-N

Structural Characteristics

Thiazole Ring Architecture

The thiazole ring constitutes the central heterocyclic core of methyl 4-amino-3-(2-fluorophenyl)-1,2-thiazole-5-carboxylate, consisting of a five-membered aromatic ring containing one sulfur atom at position 1 and one nitrogen atom at position 3 [7] [8]. This heterocyclic system exhibits significant pi-electron delocalization and possesses aromatic character, as evidenced by proton nuclear magnetic resonance chemical shifts that appear in the aromatic region between 7.27 and 8.77 parts per million [7]. The thiazole ring demonstrates planar geometry with calculated pi-electron density indicating position 5 as the primary site for electrophilic substitution reactions [7]. The presence of both sulfur and nitrogen heteroatoms within the ring structure confers distinct electronic properties that influence the compound's overall reactivity and binding characteristics [9] [10].

2-Fluorophenyl Substituent

The 2-fluorophenyl substituent attached at position 3 of the thiazole ring consists of a benzene ring bearing a fluorine atom at the ortho position relative to the point of attachment [1] [2]. This fluorinated aromatic group functions as an electron-withdrawing substituent due to the high electronegativity of fluorine [11]. The fluorine atom's inductive effect reduces electron density on the benzene ring, which in turn affects the electronic properties of the entire molecular system [11]. The ortho-positioning of the fluorine atom creates specific steric and electronic interactions that can influence the compound's conformational preferences and reactivity patterns [12].

Amino Group at C-4 Position

The primary amino group (-NH₂) positioned at carbon-4 of the thiazole ring serves as a key reactive functional group within the molecular structure [1] [2]. This amino group exhibits strong electron-donating properties through both inductive and resonance effects, contributing to the nucleophilic character of the molecule [13]. The positioning of the amino group adjacent to the thiazole nitrogen creates opportunities for intramolecular hydrogen bonding and influences the overall electronic distribution within the heterocyclic system [10]. The primary nature of this amino group allows for various chemical transformations, including acylation, alkylation, and diazotization reactions [13].

Carboxylate Ester at C-5 Position

The methyl carboxylate ester group at position 5 of the thiazole ring represents a significant functional component that influences both the compound's physical properties and chemical reactivity [1] [2]. This ester linkage consists of a carbonyl group directly attached to the thiazole ring and connected to a methoxy group through an oxygen bridge [14]. The carboxylate ester functionality introduces polarity to the molecule and provides sites for hydrolysis, transesterification, and other characteristic ester reactions [14] [15]. The electron-withdrawing nature of the ester group affects the electronic density distribution within the thiazole ring system [16].

Physical Properties

Physical State and Appearance

Methyl 4-amino-3-(2-fluorophenyl)-1,2-thiazole-5-carboxylate exists as a solid under standard temperature and pressure conditions [4] [6]. The compound appears as a crystalline solid, consistent with the structural characteristics typical of substituted thiazole derivatives [3] [4]. The solid-state properties are influenced by the presence of multiple functional groups capable of intermolecular interactions, including hydrogen bonding from the amino group and dipole-dipole interactions from the fluorinated phenyl substituent [17].

Melting Point Determination

Specific melting point data for methyl 4-amino-3-(2-fluorophenyl)-1,2-thiazole-5-carboxylate has not been extensively documented in available literature sources [3] [4]. However, related thiazole carboxylate compounds typically exhibit melting points in the range of 40-150 degrees Celsius, depending on their specific substituent patterns [16] [18]. The presence of the amino group and fluorophenyl substituent would be expected to influence the melting point through effects on crystal packing and intermolecular interactions [17].

Solubility Profile in Various Solvents

The solubility characteristics of methyl 4-amino-3-(2-fluorophenyl)-1,2-thiazole-5-carboxylate are determined by the interplay of its various functional groups [17]. The compound exhibits limited solubility in water due to its predominantly aromatic character, though the presence of the amino group and ester functionality provides some polar character [17]. Thiazole derivatives generally demonstrate better solubility in organic solvents such as dimethyl sulfoxide, ethanol, and dichloromethane compared to aqueous systems [17]. The fluorinated phenyl group may enhance solubility in fluorinated solvents while potentially reducing solubility in highly polar protic solvents [17].

Stability Parameters

Under normal storage conditions, methyl 4-amino-3-(2-fluorophenyl)-1,2-thiazole-5-carboxylate demonstrates chemical stability [6]. The compound should be stored at room temperature under dry conditions to prevent hydrolysis of the ester group [3] [6]. The thiazole ring system provides inherent stability due to its aromatic character, while the presence of the fluorine atom enhances overall molecular stability through strong carbon-fluorine bond formation [19]. Thermal stability studies on related thiazole complexes indicate decomposition temperatures typically occurring above 200 degrees Celsius, suggesting reasonable thermal stability for this compound [19].

Physical PropertyCharacteristic
Physical StateSolid
AppearanceCrystalline
Water SolubilityLimited
Organic Solvent SolubilityModerate to Good
Storage ConditionsRoom temperature, dry conditions
Thermal StabilityStable below 200°C (estimated)

Chemical Reactivity Patterns

Thiazole Ring Reactivity

The thiazole ring system in methyl 4-amino-3-(2-fluorophenyl)-1,2-thiazole-5-carboxylate exhibits characteristic reactivity patterns due to its aromatic heterocyclic nature [9] [7]. Electrophilic substitution reactions predominantly occur at the 5-position of the thiazole ring, which represents the site of highest pi-electron density [7]. The sulfur atom within the ring contributes electron density that enhances reactivity toward electrophilic species, while the nitrogen atom can serve as a coordination site for metal complexation reactions [9] [20]. The ring system can undergo halogenation using reagents such as N-bromosuccinimide or N-chlorosuccinimide, typically targeting the electron-rich positions [9]. Nitration reactions can be achieved using mixtures of nitric and sulfuric acids, following standard electrophilic aromatic substitution mechanisms [9].

Amino Group Nucleophilicity

The primary amino group at the 4-position of the thiazole ring demonstrates strong nucleophilic character, enabling participation in various chemical transformations [13]. The amino group readily undergoes acylation reactions with acid chlorides or anhydrides to form amide derivatives under mild conditions [13]. Alkylation reactions can occur with alkyl halides or other electrophilic alkylating agents, though care must be taken to control reaction conditions to prevent over-alkylation [13]. The nucleophilic strength of the amino group is enhanced by the electron-donating effect of the nitrogen's lone pair electrons, which can participate in resonance interactions with the thiazole ring system [13]. Diazotization reactions are possible under acidic conditions using sodium nitrite, converting the primary amino group to a diazonium salt intermediate [8].

Carboxylate Ester Transformations

The methyl ester functionality at position 5 undergoes typical ester reaction pathways [14] [15]. Hydrolysis reactions can proceed under both acidic and basic conditions, with basic hydrolysis (saponification) being irreversible and producing the corresponding carboxylate salt [14]. Acidic hydrolysis occurs through a reversible mechanism involving protonation of the carbonyl oxygen followed by nucleophilic attack by water [21]. Transesterification reactions allow conversion to other ester derivatives in the presence of alternative alcohols and appropriate catalysts [15]. Reduction of the ester group can be accomplished using reducing agents such as lithium aluminum hydride to yield the corresponding alcohol derivative [15]. Amidation reactions can convert the ester to amide derivatives through reaction with primary or secondary amines .

Fluorophenyl Moiety Interactions

The 2-fluorophenyl substituent influences the compound's reactivity through both electronic and steric effects [11]. The fluorine atom acts as an electron-withdrawing group through inductive effects, reducing electron density on the phenyl ring and making it less reactive toward electrophilic aromatic substitution [11]. However, the fluorine atom can participate in nucleophilic aromatic substitution reactions under appropriate conditions, particularly when activated by additional electron-withdrawing groups [11]. The ortho-positioning of the fluorine atom relative to the thiazole attachment point creates opportunities for intramolecular interactions that may influence conformational preferences [23]. The fluorinated aromatic system can engage in specific non-covalent interactions, including halogen bonding and dipole-dipole interactions, which may affect the compound's binding properties and crystal packing arrangements [23].

Functional GroupPrimary ReactionsReaction Conditions
Thiazole RingElectrophilic substitution, Metal coordinationVaries by reaction; often requires catalysts
Amino GroupAcylation, Alkylation, DiazotizationMild to moderate conditions; pH-dependent
Carboxylate EsterHydrolysis, Transesterification, ReductionAcidic/basic conditions; catalysts for some reactions
Fluorophenyl GroupNucleophilic aromatic substitutionHarsh conditions; electron-rich nucleophiles

Classical Synthetic Routes

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis represents the most fundamental and widely employed method for thiazole construction, discovered by Arthur Rudolf Hantzsch in the late 19th century [1] [2]. This classical approach involves the condensation of α-haloketones with thioamides or thioureas, providing reliable access to substituted thiazole derivatives including methyl 4-amino-3-(2-fluorophenyl)-1,2-thiazole-5-carboxylate.

The mechanism proceeds through nucleophilic attack of the sulfur atom in the thioamide on the α-carbon of the haloketone, followed by intramolecular cyclization and elimination of hydrogen halide and water [1] [3]. For the target compound, 2-bromo-1-(2-fluorophenyl)ethanone serves as the α-haloketone component, while ethyl thioglycinate or similar thioamide derivatives provide the necessary sulfur and nitrogen functionality.

Reaction Conditions and Yields:
The classical Hantzsch synthesis typically employs reflux conditions in alcoholic solvents for 6-12 hours, achieving yields of 70-95% [1] [2]. The reaction generates one equivalent of strong acid (hydrogen bromide) as a byproduct, which necessitates neutralization with bases such as sodium carbonate [3]. Temperature optimization studies indicate that reaction rates increase significantly at elevated temperatures (100-150°C), though excessive heating above 150°C may lead to substrate decomposition [4].

Mechanistic Considerations:
The regioselectivity of thiazole formation is governed by the electronic properties of the substituents. The 2-fluorophenyl group's electron-withdrawing nature directs cyclization to favor the desired 1,2-thiazole isomer over potential 1,3-thiazole alternatives [5]. The reaction proceeds via an SN2 mechanism at the α-carbon, followed by intramolecular condensation between the nitrogen and the carbonyl carbon [3].

Cyclization of Thiourea Derivatives

The cyclization of thiourea derivatives with activated acetylene compounds provides an alternative classical route to thiazole derivatives [6]. This methodology exploits the dual nucleophilic character of thiourea, where both sulfur and nitrogen atoms can participate in cycloaddition reactions with electrophilic acetylenes.

Substrate Scope and Mechanism:
Thiourea derivatives react with dialkyl acetylenedicarboxylates under mild conditions to generate 1,3-thiazole derivatives in excellent yields (82-97%) [6]. The reaction proceeds through initial nucleophilic addition of the sulfur atom to the acetylene, followed by intramolecular cyclization involving the nitrogen center. For methyl 4-amino-3-(2-fluorophenyl)-1,2-thiazole-5-carboxylate synthesis, appropriately substituted thiourea derivatives bearing the 2-fluorophenyl moiety can be employed with suitable acetylene carboxylate precursors.

Optimization Parameters:
Reaction conditions typically involve reflux in ethanol for 2-4 hours, with yields significantly improved through careful control of stoichiometry and temperature [6]. The use of one equivalent of water enhances deprotection of ketal groups when present, facilitating the formation of the final thiazole products [7]. Electron-rich substituents on the thiourea nitrogen generally improve reaction efficiency due to enhanced nucleophilicity.

Precursor Preparation Strategies

The synthesis of methyl 4-amino-3-(2-fluorophenyl)-1,2-thiazole-5-carboxylate requires careful preparation of key precursors, particularly the 2-fluoroacetophenone derivatives and appropriate thiourea or thioamide components.

2-Fluoroacetophenone Preparation:
The preparation of 2-fluoroacetophenone derivatives typically involves Friedel-Crafts acylation of fluorobenzene followed by halogenation at the α-position [8]. Alternative approaches include the bromination of 2-fluoroacetophenone using N-bromosuccinimide (NBS) under radical conditions, achieving yields of 65-85% with appropriate purity control (≥95%) [8].

Thiourea and Thioamide Synthesis:
Thioamide precursors are commonly prepared through thionation of corresponding amides using Lawesson's reagent in refluxing toluene [9] [10]. This method provides excellent conversion (75-90% yield) while maintaining the structural integrity of sensitive functionalities. Alternative approaches include direct condensation of carboxylic acids with thiourea under acidic conditions or through the intermediate formation of acid chlorides [11].

Purification and Quality Control:
Precursor purity significantly impacts the final thiazole synthesis efficiency. Column chromatography using ethyl acetate/hexane gradients (10-50% ethyl acetate) provides effective purification with recovery rates of 75-90% and final purities of 95-99% [12]. Recrystallization from ethanol or methanol offers a more economical purification method for larger scales, achieving 80-95% recovery with 90-98% purity [13].

Modern Synthetic Approaches

Microwave-Assisted Synthesis

Microwave-assisted synthesis has revolutionized thiazole preparation by dramatically reducing reaction times while maintaining or improving yields [4] [14] [15]. This technology enables rapid heating through direct molecular interaction with electromagnetic radiation, providing more uniform temperature distribution compared to conventional heating methods.

Reaction Optimization:
For thiazole synthesis, microwave irradiation at 40-300W for 5-25 minutes at 100-150°C typically achieves yields of 68-85% [14] [15]. The target compound methyl 4-amino-3-(2-fluorophenyl)-1,2-thiazole-5-carboxylate can be synthesized using microwave conditions that reduce conventional reaction times from hours to minutes while maintaining product quality [4].

Mechanistic Advantages:
Microwave heating provides several mechanistic advantages including enhanced molecular motion, improved mass transfer, and reduced side reactions due to shorter exposure times [14]. The technology is particularly beneficial for thiazole synthesis as it facilitates rapid cyclization while minimizing decomposition of sensitive fluorinated substrates [15].

Comparative Analysis:
Studies comparing microwave-assisted versus conventional heating demonstrate 40-60% improvement in reaction efficiency, with reduced energy consumption and enhanced reproducibility [16]. The method is especially valuable for library synthesis where multiple analogues require rapid preparation under standardized conditions [17].

Flow Chemistry Applications

Continuous flow chemistry represents a paradigm shift in thiazole synthesis, offering unprecedented control over reaction parameters and enabling automated multi-step sequences [18] [7] [19]. Flow reactors provide enhanced heat and mass transfer, precise residence time control, and the ability to perform reactions under conditions that would be hazardous in batch processes.

Multi-Step Flow Sequences:
Flow chemistry enables the synthesis of complex thiazole derivatives through automated multi-step sequences without intermediate isolation [7]. For methyl 4-amino-3-(2-fluorophenyl)-1,2-thiazole-5-carboxylate, a three-step flow sequence involving Hantzsch thiazole formation, deprotection, and esterification can be completed in less than 15 minutes with overall yields of 39-82% [18] [7].

Process Optimization:
Flow rate optimization studies indicate that residence times of 2.5-5.0 minutes at 150°C provide optimal conversion for thiazole formation [7]. The continuous removal of hydrogen halide byproducts prevents equilibrium inhibition and reduces corrosion issues common in batch processes [7]. Flow chemistry also enables precise control of stoichiometry and eliminates batch-to-batch variability.

Scalability Considerations:
Flow chemistry offers excellent scalability from milligram to kilogram quantities through numbering-up strategies or longer operation times [20]. The method is particularly attractive for pharmaceutical applications where consistent product quality and process control are paramount [19].

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) provide atom-economical approaches to thiazole synthesis by combining three or more reactants in a single operation [21] [22] [23]. These reactions offer excellent diversity generation potential and reduced waste production compared to sequential synthetic approaches.

Three-Component Protocols:
The synthesis of methyl 4-amino-3-(2-fluorophenyl)-1,2-thiazole-5-carboxylate can be achieved through three-component reactions involving 2-fluorobenzaldehyde derivatives, thiosemicarbazide, and appropriate ester precursors [22]. These reactions typically proceed in polar solvents such as ethanol or DMF under mild heating conditions (80-100°C) for 2-6 hours, achieving yields of 75-94% [22] [23].

Mechanism and Selectivity:
Multicomponent thiazole formation typically proceeds through initial condensation between the aldehyde and thiosemicarbazide, followed by cyclization with the third component [23]. The regioselectivity is controlled by the relative reactivity of the electrophilic centers and can be fine-tuned through choice of reaction conditions and catalyst systems [22].

Catalytic Systems:
Various catalytic systems have been developed for multicomponent thiazole synthesis, including Lewis acids, organic bases, and heterogeneous catalysts [24] [22]. Iodine-mediated systems in DMSO provide excellent yields (87-97%) under mild conditions, while copper-based catalysts enable redox-neutral conditions with broad substrate tolerance [24] [25].

Green Chemistry Considerations

Solvent-Free Methodologies

Solvent-free synthesis represents a cornerstone of green chemistry approaches to thiazole preparation, eliminating organic solvent waste while often improving reaction efficiency [16] [26] [27]. These methodologies typically employ mechanochemical activation, neat heating, or solid-supported protocols.

Mechanochemical Approaches:
Ball milling and grinding techniques enable thiazole synthesis under completely solvent-free conditions [27]. For the target compound, grinding mixtures of 2-fluoro-α-bromoketone precursors with thiourea derivatives at elevated temperatures (110°C) provides good to excellent yields (85-95%) with minimal environmental impact [27]. The method eliminates solvent waste and often reduces reaction times compared to solution-phase protocols.

Thermal Activation Methods:
Direct thermal activation of reactant mixtures provides another solvent-free approach to thiazole synthesis [27]. These methods typically involve heating reactant mixtures to 110-150°C for 1-3 hours, achieving comparable yields to conventional solution-phase methods while dramatically reducing environmental impact [28].

Supported Synthesis:
Solid-phase synthesis on polymer supports offers solvent-free alternatives with simplified purification [29]. The approach enables automated synthesis protocols and provides easy product isolation through simple filtration, though it requires initial investment in specialized resins and equipment [29].

Catalytic Systems

Green catalytic systems for thiazole synthesis focus on recyclable catalysts, biocatalysts, and earth-abundant metal catalysts that minimize environmental impact while maintaining synthetic efficiency [25] [30] [31].

Heterogeneous Catalysis:
Recyclable heterogeneous catalysts such as supported nanoparticles enable multiple reaction cycles without significant activity loss [25] [30]. Nickel-iron oxide nanoparticles (NiFe₂O₄) catalyze thiazole formation with 87-90% yields and can be recovered magnetically for reuse [25]. These systems reduce catalyst waste and eliminate the need for expensive noble metal catalysts.

Biocatalytic Approaches:
Enzymatic catalysis offers exceptional selectivity and operates under mild aqueous conditions [21]. Trypsin from porcine pancreas catalyzes multicomponent thiazole synthesis with yields up to 94% under environmentally benign conditions (45°C, aqueous ethanol) [21]. The enzyme demonstrates broad substrate tolerance and can be recovered and reused multiple times [21].

Organocatalysis:
Metal-free organocatalytic systems provide sustainable alternatives to traditional Lewis acid catalysts [32]. Asparagine serves as an effective bifunctional catalyst for thiazole synthesis, operating through combined Lewis base and Brønsted acid mechanisms [28]. These systems eliminate heavy metal contamination and often operate under milder conditions than traditional catalysts.

Sustainable Reagents and Conditions

The development of sustainable reagents and reaction conditions represents a critical aspect of green thiazole synthesis, focusing on renewable feedstocks, non-toxic solvents, and energy-efficient processes [16] [31] [33].

Green Solvents:
Water emerges as an optimal green solvent for many thiazole synthesis protocols, providing excellent yields while eliminating organic solvent waste [16] [34]. Polyethylene glycols (PEG-400, PEG-600) serve as environmentally benign reaction media that can be recovered and recycled [28]. These solvents often improve reaction rates through phase-transfer catalysis effects while maintaining excellent safety profiles.

Renewable Reagents:
The use of renewable feedstocks and bio-derived reagents reduces dependence on petroleum-based starting materials [32]. Peanut shell-derived carbonaceous catalysts demonstrate excellent activity for multicomponent thiazole synthesis while utilizing agricultural waste [32]. These approaches align with circular economy principles and reduce overall environmental impact.

Energy Efficiency:
Room temperature protocols eliminate the need for external heating, reducing energy consumption while maintaining good yields [35] [36]. Ultrasonic irradiation provides energy-efficient activation that reduces reaction times and often improves selectivity compared to thermal heating [31] [35]. These methods are particularly valuable for industrial applications where energy costs represent a significant fraction of production expenses.

Yield Optimization and Purification

Reaction Parameter Optimization

Systematic optimization of reaction parameters is essential for maximizing yields and ensuring reproducible synthesis of methyl 4-amino-3-(2-fluorophenyl)-1,2-thiazole-5-carboxylate. Key parameters include temperature, time, solvent selection, and reagent stoichiometry.

Temperature Effects:
Temperature optimization studies reveal that reaction rates increase dramatically with temperature, but excessive heating can lead to substrate decomposition [37]. For thiazole synthesis, the optimal temperature range is typically 100-150°C, providing 15-25% yield improvement compared to room temperature conditions [37]. Microwave heating enables precise temperature control while reducing hot spot formation that can cause local decomposition.

Solvent Optimization:
Solvent selection significantly impacts both reaction rate and product selectivity [37]. Polar protic solvents such as ethanol and methanol generally provide superior results for thiazole synthesis, with DMF and DMSO offering excellent performance for challenging substrates [37]. The choice of solvent can improve yields by 10-20% compared to suboptimal selections.

Stoichiometric Control:
Careful control of reagent stoichiometry provides 15-20% yield improvements through complete consumption of limiting reagents [37]. Slight excess (1.2-1.5 equivalents) of the electrophilic component typically provides optimal results by driving the cyclization reaction to completion while minimizing side reactions [37].

pH Control and Base Selection:
The choice of base and pH control can provide dramatic yield improvements (30-50%) by neutralizing acidic byproducts that can inhibit the cyclization reaction [37]. Triethylamine, potassium carbonate, and sodium carbonate represent optimal choices, with the selection depending on the specific substrate and reaction conditions [37].

Chromatographic Purification Techniques

Chromatographic purification remains the gold standard for obtaining high-purity thiazole derivatives, with various techniques offering different advantages depending on scale and purity requirements [12] [38].

Column Chromatography:
Silica gel column chromatography using ethyl acetate/hexane gradients (10-50% ethyl acetate) provides excellent separation for most thiazole derivatives [12]. This method achieves 95-99% purity with 75-90% recovery, making it suitable for small to medium scale purifications (mg to g quantities) [12]. The method offers excellent resolution but requires significant solvent consumption.

High-Performance Liquid Chromatography:
HPLC purification provides exceptional purity (98-99.5%) with good recovery (85-98%) for high-value compounds [38]. Reverse-phase methods using acetonitrile/water gradients with acid modifiers offer excellent separation for polar thiazole derivatives [38]. The method is particularly valuable for analytical samples and small-scale preparations requiring maximum purity.

Preparative Thin-Layer Chromatography:
Preparative TLC offers rapid purification for small quantities (mg scale) with good purity (92-98%) and moderate recovery (60-80%) [12]. The method is particularly useful for rapid purification of multiple analogues in library synthesis applications [12].

Scale-Up Considerations:
For larger scale purifications, vacuum distillation provides an economical alternative with 70-85% recovery and 90-95% purity [39]. This method is particularly effective for volatile thiazole derivatives and eliminates the need for large quantities of chromatographic solvents [39].

Recrystallization Methods

Recrystallization represents the most economical purification method for thiazole derivatives, offering excellent scalability and good purity with minimal environmental impact [40] [13] [41].

Solvent Selection:
The choice of recrystallization solvent critically impacts both yield and purity [40] [41]. Ethanol and methanol provide excellent results for most thiazole derivatives, while mixed solvent systems (ethanol/water, methanol/ether) often improve selectivity [40]. Anti-solvent crystallization using water addition to alcoholic solutions enables controlled crystal formation with improved morphology [41].

Temperature Control:
Controlled cooling rates significantly impact crystal quality and recovery [40]. Slow cooling from reflux temperature to room temperature, followed by cooling to 0-5°C, typically provides optimal results with 80-95% recovery and 90-98% purity [40] [13]. Rapid cooling can lead to oil formation or poor crystal quality.

Seeding and Nucleation:
Seeding with pure crystals enables controlled nucleation and improved crystal habit [41]. This technique is particularly valuable for compounds prone to oil formation or polymorphism [41]. Scratching the container walls or adding seed crystals at the appropriate supersaturation level ensures reproducible crystallization.

Process Optimization:
Multiple recrystallizations may be necessary to achieve pharmaceutical-grade purity, though this reduces overall recovery [13]. The use of activated carbon during dissolution can remove colored impurities, while careful pH control prevents hydrolysis or rearrangement of sensitive functionalities [13]. Modern approaches include the use of thiazole additives that can improve crystal quality and growth characteristics [40].

XLogP3

2.8

Dates

Last modified: 04-14-2024

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